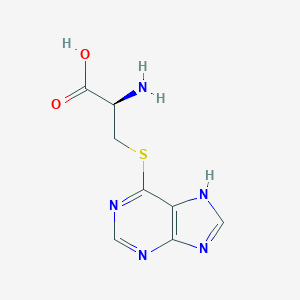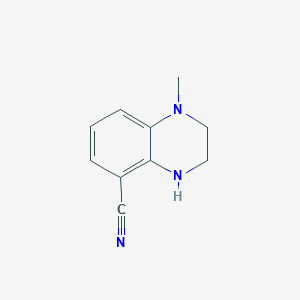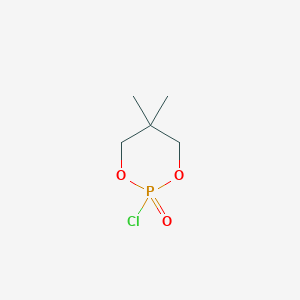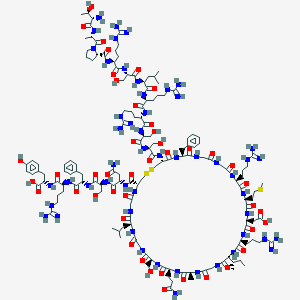
S-(6-Purinyl)cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(6-Purinyl)cysteine, also known as PSC, is a naturally occurring compound that has been found to have various biochemical and physiological effects on the body. It is a purine derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.
作用機序
S-(6-Purinyl)cysteine exerts its effects through various mechanisms, including the inhibition of enzymes involved in inflammation and cancer cell growth, as well as the activation of antioxidant pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and reduce the production of prostaglandins. It has also been found to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species (ROS), and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on the body. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has also been found to reduce the levels of ROS and increase the levels of antioxidant enzymes, which may help in reducing oxidative stress and cellular damage. In addition, this compound has been found to induce apoptosis in cancer cells and reduce the growth of tumors.
実験室実験の利点と制限
S-(6-Purinyl)cysteine has various advantages and limitations for lab experiments. One of the advantages is that it is a naturally occurring compound that can be synthesized using different methods, making it readily available for research. This compound has also been found to have low toxicity levels, making it safe for use in lab experiments. However, one of the limitations is that this compound is a purine derivative, which may limit its solubility in aqueous solutions. This may affect its bioavailability and efficacy in lab experiments.
将来の方向性
There are various future directions for the research on S-(6-Purinyl)cysteine. One of the future directions is to study its potential therapeutic effects on other diseases, such as cardiovascular diseases and metabolic disorders. Another future direction is to investigate the optimal dosage and duration of this compound treatment for different diseases. In addition, the development of new methods for synthesizing this compound with higher yields and purity levels may improve its efficacy in lab experiments and clinical trials.
Conclusion:
In conclusion, this compound is a naturally occurring compound that has various biochemical and physiological effects on the body. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promising results in the treatment of various diseases, and further research is needed to fully understand its potential therapeutic effects.
合成法
S-(6-Purinyl)cysteine can be synthesized using different methods, including the enzymatic synthesis method and chemical synthesis method. The enzymatic synthesis method involves the use of purine nucleoside phosphorylase (PNP) enzyme and L-cysteine as substrates to produce this compound. The chemical synthesis method involves the reaction of purine with L-cysteine in the presence of a catalyst, such as ammonium carbonate. Both methods have been used to produce this compound, and their yields and purity levels have been compared.
科学的研究の応用
S-(6-Purinyl)cysteine has been studied for its potential therapeutic effects on various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to have anti-inflammatory and antioxidant properties, which may help in reducing the risk of chronic diseases. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In addition, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
特性
CAS番号 |
125136-34-7 |
|---|---|
分子式 |
C8H9N5O2S |
分子量 |
239.26 g/mol |
IUPAC名 |
(2R)-2-amino-3-(7H-purin-6-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H9N5O2S/c9-4(8(14)15)1-16-7-5-6(11-2-10-5)12-3-13-7/h2-4H,1,9H2,(H,14,15)(H,10,11,12,13)/t4-/m0/s1 |
InChIキー |
XGNASSAYQHESTL-BYPYZUCNSA-N |
異性体SMILES |
C1=NC2=C(N1)C(=NC=N2)SC[C@@H](C(=O)O)N |
SMILES |
C1=NC2=C(N1)C(=NC=N2)SCC(C(=O)O)N |
正規SMILES |
C1=NC2=C(N1)C(=NC=N2)SCC(C(=O)O)N |
同義語 |
S-(6-purinyl)cysteine S-(purin-6-yl)cysteine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![t-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate](/img/structure/B38199.png)

![1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B38204.png)









